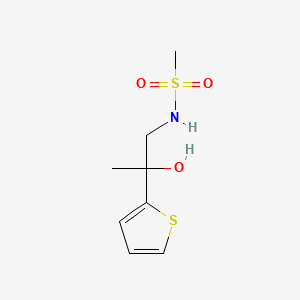![molecular formula C18H16FN3O3S B2639477 N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034543-04-7](/img/structure/B2639477.png)
N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multi-step reactions. One common approach is the Suzuki coupling reaction, which is used to form the bipyridine structure. This reaction involves the coupling of a halogenated pyridine derivative with a boronic acid in the presence of a palladium catalyst . The sulfonamide group can be introduced through a reaction with a sulfonyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield N-oxides, while reduction of a nitro group would yield an amine derivative.
科学研究应用
N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:
作用机制
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The sulfonamide group may interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science and catalysis.
5-Fluoro-2-methoxybenzenesulfonamide: A related compound lacking the bipyridine moiety, used in medicinal chemistry.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to its combination of a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
IUPAC Name |
5-fluoro-2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-25-17-5-4-15(19)10-18(17)26(23,24)22-11-13-6-8-21-16(9-13)14-3-2-7-20-12-14/h2-10,12,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAFKDYUPQQWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
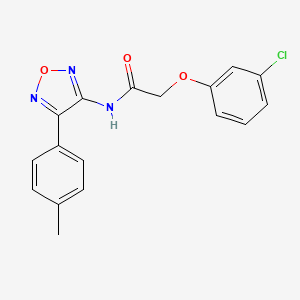



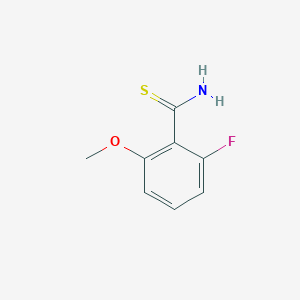
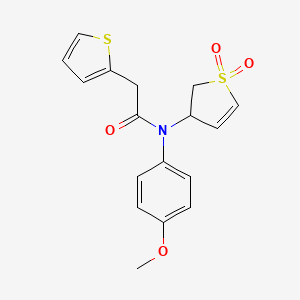
![2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2639404.png)
![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)
![2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2639407.png)
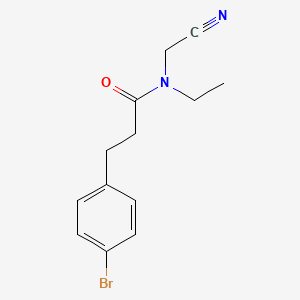
![2-(cyclopentylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2639410.png)
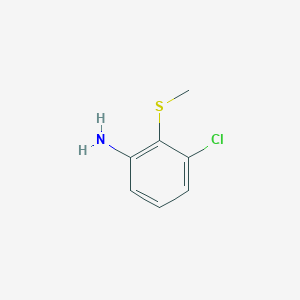
![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)
